molecular formula C18H21ClN6 B12236550 5-chloro-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

5-chloro-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12236550
M. Wt: 356.9 g/mol
InChI Key: UCMSEXWFKYJLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a chlorinated pyrimidine ring, a cyclopropyl group, and a piperazine moiety

Preparation Methods

The synthesis of 5-chloro-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: The initial step involves the formation of the pyrimidine ring through the condensation of appropriate precursors under controlled conditions.

    Introduction of the cyclopropyl group: The cyclopropyl group is introduced via a cyclopropanation reaction, which typically involves the use of cyclopropyl halides and a suitable base.

    Chlorination: The chlorination of the pyrimidine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    Piperazine coupling: The final step involves the coupling of the piperazine moiety to the pyrimidine ring, which is typically carried out using a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

5-chloro-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

5-chloro-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways involved in diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 5-chloro-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

5-chloro-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H21ClN6

Molecular Weight

356.9 g/mol

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C18H21ClN6/c19-13-10-20-18(21-11-13)25-8-6-24(7-9-25)17-14-2-1-3-15(14)22-16(23-17)12-4-5-12/h10-12H,1-9H2

InChI Key

UCMSEXWFKYJLKP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N3CCN(CC3)C4=NC=C(C=N4)Cl)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.